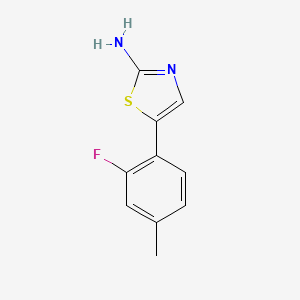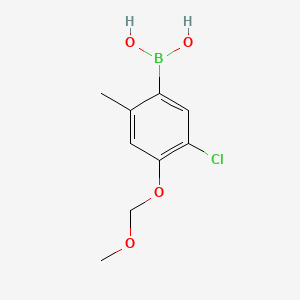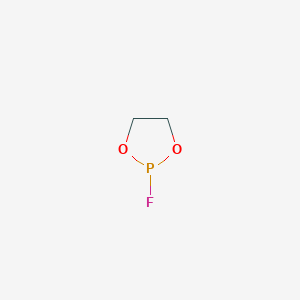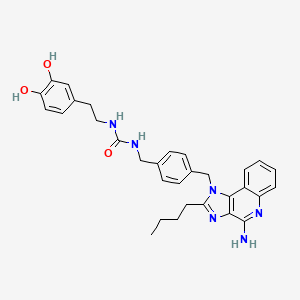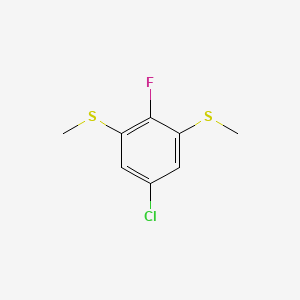
(5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) is an organic compound characterized by the presence of chlorine, fluorine, and methylsulfane groups attached to a phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) typically involves the introduction of chlorine and fluorine atoms onto a phenylene ring, followed by the addition of methylsulfane groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for (5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) often involve large-scale chemical reactions using specialized equipment to ensure consistent quality and high yield. These methods may include continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved can vary depending on the context of its application, such as its role in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane)
- (2-Fluoro-5-methyl-1,3-phenylene)bis(methylsulfane)
Uniqueness
(5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) is unique due to the specific arrangement of chlorine, fluorine, and methylsulfane groups on the phenylene ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C8H8ClFS2 |
|---|---|
Peso molecular |
222.7 g/mol |
Nombre IUPAC |
5-chloro-2-fluoro-1,3-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H8ClFS2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |
Clave InChI |
LKYVBERKHSMHAE-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=CC(=C1F)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


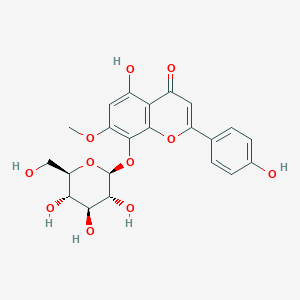

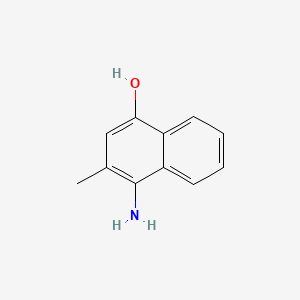
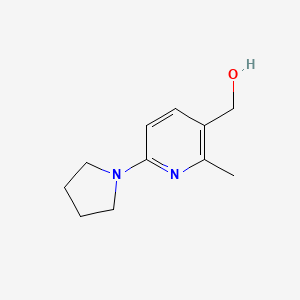
![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)
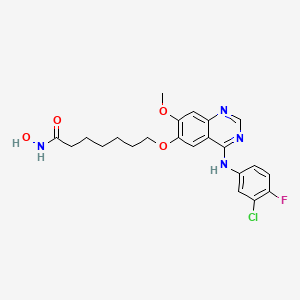

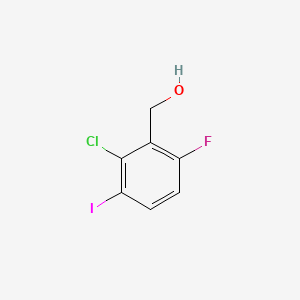
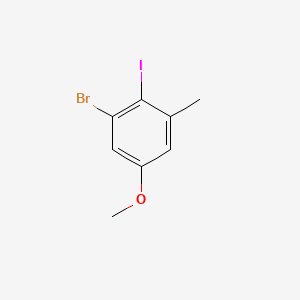
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
